Quantitative Linearity Range
When selecting a reference standard for analytical method validation, the validated linear range is a critical parameter. For N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}valine (VAL-D), a validated eco-friendly spectrophotometric method establishes a quantifiable linear range of 10–70 µg/mL [1]. This is directly comparable to the linear range established for the parent API, Valsartan (VAL), which was determined to be 10–50 µg/mL under identical conditions [1]. This data confirms that the impurity can be accurately quantified within a working concentration range that overlaps with and extends beyond the typical assay range of the API, enabling reliable detection even when the impurity is present at levels equal to or greater than the drug substance itself in stressed samples.
| Evidence Dimension | Validated Linear Range for Quantification |
|---|---|
| Target Compound Data | 10–70 µg/mL |
| Comparator Or Baseline | Valsartan (VAL): 10–50 µg/mL |
| Quantified Difference | Equivalent lower limit, 20 µg/mL higher upper limit for VAL-D |
| Conditions | Double divisor-ratio spectra derivative spectrophotometric method in an eco-friendly analytical context. |
Why This Matters
This provides direct, quantitative proof that the analytical method is fit for purpose in quantifying this specific impurity across a range that is relevant for both routine quality control and forced degradation studies.
- [1] El-Din, S. M. S., et al. (2025). Advanced eco-friendly spectrophotometric analysis for Nebivolol, Valsartan, and related impurity with comprehensive environmental impact assessment. Scientific Reports, 15, 16718. View Source
